Regioisomeric Differentiation: 3‑(Pyrimidin‑4‑yloxy)piperidine versus 4‑(Pyrimidin‑4‑yloxy)piperidine Scaffolds
The target compound incorporates the 3‑(pyrimidin‑4‑yloxy)piperidine substructure; its closest positional isomer, (5‑Chloro‑2‑methoxyphenyl)(4‑(pyridazin‑3‑yloxy)piperidin‑1‑yl)methanone (CAS 1448134‑35‑7), differs in both linker position and heterocycle identity . In a patent‑reported SAR matrix for homologous Rock inhibitors, 3‑substituted piperidine variants exhibited IC₅₀ values between 12 nM and 85 nM against Rock‑2, whereas the corresponding 4‑substituted isomers showed IC₅₀ > 500 nM, representing a >6‑fold potency shift [1]. Although the Rock chemotype is not structurally identical, the piperidine substitution position is a critical determinant of target binding, not a passive spacer.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) as a function of piperidine substitution position |
|---|---|
| Target Compound Data | No direct biochemical data available; inferred from scaffold SAR as 3‑(pyrimidin‑4‑yloxy)piperidine, expected to confer preferential geometry for hinge‑region hydrogen bonding |
| Comparator Or Baseline | 4‑(pyridazin‑3‑yloxy)piperidine analog (CAS 1448134‑35‑7); published Rock‑2 IC₅₀ values for 3‑substituted vs 4‑substituted piperidine derivatives in the same series range from 12–85 nM to >500 nM |
| Quantified Difference | ≥ 6‑fold potency advantage for 3‑substituted over 4‑substituted piperidine in related kinase inhibitor series [1] |
| Conditions | Patent‑derived SAR table; Rock‑2 inhibition assay conditions: recombinant human Rock‑2 enzyme, ATP at Km, 30‑min incubation, fluorescence polarization readout |
Why This Matters
For a procurement decision, the 3‑(pyrimidin‑4‑yloxy)piperidine topology is structurally non‑interchangeable with 4‑substituted isomers; substituting the 4‑position analog risks introducing a >6‑fold loss in target engagement based on class‑level SAR.
- [1] WO‑2012146724‑A3 – Novel Rock Inhibitors. Table 1: SAR comparison of 3‑ and 4‑substituted piperidine derivatives. Published 2012‑11‑01. View Source
